

Unraveling the Role of DF-461 in Cholesterol Biosynthesis: An In-depth Analysis

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Compound of Interest

Compound Name: DF-461

Cat. No.: B607083

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A comprehensive review of publicly available scientific literature and data reveals no information on a compound designated "**DF-461**" and its purported role in the cholesterol biosynthesis pathway. Extensive searches have failed to identify any research papers, clinical trials, or patents associated with a molecule of this name. This suggests that "**DF-461**" may be an internal, preclinical designation not yet disclosed in the public domain, a misnomer, or a compound that has not progressed to a stage of development that would warrant public documentation.

While the query specifically requested information on "**DF-461**," our investigation did uncover a similarly named compound, MYK-461, also known as Mavacamten. It is conceivable that "**DF-461**" could be a typographical error or an alternative internal identifier for MYK-461. However, it is crucial to note that the primary mechanism of action of MYK-461 is not related to the cholesterol biosynthesis pathway.

MYK-461 (Mavacamten): A Cardiac Myosin Inhibitor

MYK-461, or Mavacamten, is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.^{[1][2][3]} Its primary therapeutic application is in the treatment of hypertrophic cardiomyopathy (HCM), a condition characterized by the thickening of the heart muscle, which can lead to obstruction of blood flow.^{[4][5][6]}

The mechanism of Mavacamten involves the modulation of the number of myosin heads that can enter the "on actin" or power-generating state.^{[1][7]} By reducing the probability of force-producing cross-bridge formation between myosin and actin, Mavacamten effectively

decreases the hypercontractility of the cardiac sarcomere.[8][9] This targeted action on the fundamental contractile unit of the heart muscle addresses the underlying pathophysiology of HCM.[3]

There is no evidence in the reviewed literature to suggest that MYK-461 (Mavacamten) has any direct or significant off-target effects on the cholesterol biosynthesis pathway. The metabolism of Mavacamten is primarily mediated by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, which is a common metabolic pathway for many pharmaceutical compounds and does not imply a direct interaction with cholesterol synthesis.[7][9]

The Cholesterol Biosynthesis Pathway: A Brief Overview

For the benefit of the intended audience of researchers, scientists, and drug development professionals, a brief overview of the cholesterol biosynthesis pathway is provided below. This intricate and highly regulated pathway is crucial for the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids.

The synthesis of cholesterol from acetyl-CoA involves a series of enzymatic reactions. A key rate-limiting enzyme in this pathway is HMG-CoA reductase, which is the target of the widely used statin class of drugs. The pathway can be broadly divided into four main stages:

- **Synthesis of Mevalonate:** Acetyl-CoA is converted to HMG-CoA, which is then reduced to mevalonate by HMG-CoA reductase.
- **Formation of Isoprenoid Units:** Mevalonate is converted to the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
- **Synthesis of Squalene:** Six isoprenoid units are condensed to form the 30-carbon molecule, squalene.
- **Cyclization and Modification:** Squalene undergoes cyclization to form lanosterol, which is then converted to cholesterol through a series of modifications.

Conclusion

In conclusion, there is no publicly available information to generate an in-depth technical guide on the role of a compound named "**DF-461**" in the cholesterol biosynthesis pathway. The similarly named compound, MYK-461 (Mavacamten), has a well-defined mechanism of action as a cardiac myosin inhibitor and is not known to be involved in cholesterol metabolism.

Therefore, we are unable to provide the requested data presentation, experimental protocols, or visualizations for "**DF-461**." Should "**DF-461**" be an alternative designation for a known compound with a role in cholesterol biosynthesis, or if new information becomes publicly available, a detailed analysis could be performed. Until then, the topic of "**DF-461**'s role in the cholesterol biosynthesis pathway" remains undocumented in the scientific literature.

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